molecular formula C17H20ClN5 B4064572 1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4064572
M. Wt: 329.8 g/mol
InChI Key: DPBJYYIKYGSBIY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 1 and a dipropylamine group at position 3. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds known for their role as kinase inhibitors and antitumor agents. The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the N,N-dipropyl substituent likely modulates solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5/c1-3-9-22(10-4-2)16-15-11-21-23(17(15)20-12-19-16)14-7-5-13(18)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJYYIKYGSBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and a suitable diketone to form the pyrazolo[3,4-d]pyrimidine core.

Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Green synthesis methods, which use environmentally friendly solvents and catalysts, are also being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR) family. By inhibiting EGFR tyrosine kinase activity, the compound can interfere with cellular processes such as growth, differentiation, and survival, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name (Structure) Key Substituents Biological Activity/Properties Key Findings
1-(4-Chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target Compound) - 4-Chlorophenyl (position 1)
- N,N-Dipropylamine (position 4)
Inferred: Potential kinase inhibition or antitumor activity (based on analogs) Structural analogs (e.g., PP2, S29) suggest roles in kinase modulation. Dipropyl group may enhance bioavailability compared to bulkier groups .
S29 : 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 4-Fluorobenzyl
- Chloroethyl chain
Antitumor (neuroblastoma) Reduces tumor mass in xenograft models but has poor pharmacokinetics. Requires nanocarriers (e.g., graphene oxide) for effective delivery .
PP2 : 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - tert-Butyl
- 4-Chlorophenyl
Src kinase inhibition Inhibits NMDA receptor potentiation via tyrosine kinase inhibition (IC50 ~1 µM). Used in neurological studies .
VIIa : 2-Hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]hydrazone - Hydrazone
- 4-Chlorophenyl
Antitumor (broad-spectrum) IC50 values 0.326–4.31 µM across 57 cancer cell lines. Hydrazone moiety enhances cytotoxicity .
2b : 1-(2-Chloro-2-phenylethyl)-N-(4-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Methylthio
- Chlorophenyl
Src inhibition (SI388) High yield (71%), white solid. Methylthio group may improve binding to kinase ATP pockets .
K402-0035 : 1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 4-Chlorophenyl
- Methoxyethyl
Screening compound (oncology) Used in high-throughput assays. Methoxyethyl group balances solubility and permeability .

Key Structural-Activity Relationship (SAR) Insights

Position 1 Substituents: 4-Chlorophenyl (target compound, PP2, VIIa): Enhances lipophilicity and target binding via π-π interactions. Chlorine’s electron-withdrawing effect may stabilize receptor interactions . Fluorobenzyl (S29): Introduces electronegativity, improving specificity but requiring nanocarriers for delivery .

Position 4 Substituents :

  • N,N-Dipropyl (target compound): Likely improves metabolic stability and membrane permeability compared to smaller (e.g., methyl) or polar (e.g., methoxyethyl) groups .
  • Hydrazone (VIIa): Directly correlates with cytotoxicity, likely via DNA intercalation or topoisomerase inhibition .

Ethylthio/Isopropylthio (): Longer alkyl chains reduce solubility but improve binding affinity in hydrophobic pockets .

Biological Activity

1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound's unique structure, characterized by a bicyclic framework containing both pyrazole and pyrimidine rings, contributes to its diverse biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and other molecular targets involved in cancer progression.

  • Molecular Formula : C18H21ClN6
  • Molecular Weight : Approximately 364.85 g/mol
  • Structural Features : The presence of a chlorophenyl group enhances lipophilicity, potentially improving membrane penetration.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of CDK2. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, making it a candidate for anticancer therapy. Studies have demonstrated that related compounds can induce cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values often in the nanomolar range.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. The following table summarizes key findings related to the biological activity of this compound:

Cell Line IC50 (µM) Effect
MCF-70.5Induces apoptosis
HCT-1160.8Inhibits cell proliferation
A5490.6Cell cycle arrest

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Binding Affinity Studies

Molecular docking studies have shown that this compound effectively binds to the active site of CDK2. The formation of hydrogen bonds stabilizes the enzyme-inhibitor complex, which is crucial for its inhibitory action. This interaction is essential for optimizing the compound's efficacy through structural modifications.

Case Studies

Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine family:

  • Study on CDK Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed varying degrees of CDK inhibition with significant anticancer activity against multiple cell lines .
  • EGFR Inhibition : Another research article highlighted the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives targeting epidermal growth factor receptors (EGFR). These derivatives exhibited IC50 values ranging from 0.3 to 24 µM against EGFR, indicating their potential as dual inhibitors for cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
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1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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